2-Chloro-3-(octadecylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro group at the second position, an octadecylamino group at the third position, and a naphthalene-1,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone as the starting material.
Amination Reaction: The 2,3-dichloro-1,4-naphthoquinone undergoes a nucleophilic substitution reaction with octadecylamine. This reaction is typically carried out in an anhydrous solvent such as methanol or ethanol, under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines, thiols, and alcohols are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione involves its interaction with cellular components:
Molecular Targets: The compound targets cellular enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the electron transport chain in mitochondria, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
- 2,3-Dichloro-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is unique due to its long octadecyl chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid environments, such as cell membranes. Additionally, the compound’s specific substitution pattern contributes to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
6305-26-6 |
---|---|
Molecular Formula |
C28H42ClNO2 |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
2-chloro-3-(octadecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C28H42ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26-25(29)27(31)23-20-17-18-21-24(23)28(26)32/h17-18,20-21,30H,2-16,19,22H2,1H3 |
InChI Key |
SXMWGVCXLYCFEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.